molecular formula C12H8N2S B1269192 6-Phenyl-2-sulfanylpyridine-3-carbonitrile CAS No. 92126-72-2

6-Phenyl-2-sulfanylpyridine-3-carbonitrile

Cat. No. B1269192
CAS RN: 92126-72-2
M. Wt: 212.27 g/mol
InChI Key: XJUANYPYIQLJEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has led to the development of efficient synthetic routes for producing 6-Phenyl-2-sulfanylpyridine-3-carbonitrile and its derivatives. One notable method involves the tandem Michael addition/imino-nitrile cyclization, which yields various substituted pyridine-3-carbonitriles (Heng-Shan Dong et al., 2010). Additionally, a one-step synthesis approach has been developed for 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, highlighting the compound's versatility and the interest in its varied pharmaceutical applications (A. Grigor’ev et al., 2015).

Molecular Structure Analysis

The molecular structure of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives has been extensively studied using various spectroscopic techniques. Spectroscopic investigation (FT-IR and FT-Raman) along with computational methods like DFT has provided insights into the compound's equilibrium geometry, vibrational wavenumbers, and molecular docking results, suggesting inhibitory activity against specific targets (N. Z. Alzoman et al., 2015).

Chemical Reactions and Properties

6-Phenyl-2-sulfanylpyridine-3-carbonitrile participates in a variety of chemical reactions, enabling the synthesis of biologically active compounds. For example, its reaction with thiols in DMSO has been utilized to produce novel compounds with wide-ranging applications, including pharmaceuticals and materials science (A. Grigor’ev et al., 2015).

Physical Properties Analysis

Studies on the physical properties of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives include investigations into their solvation effects, which are crucial for understanding their behavior in various solvents. Theoretical and experimental analyses provide insights into the electronic structure, charge distribution, and non-linear optical properties of these compounds, highlighting their potential utility in materials science (M. Abdel-Latif et al., 2020).

Chemical Properties Analysis

The chemical properties of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives have been explored through various spectroscopic and computational studies. These investigations reveal the compound's reactivity, electron density distribution, and potential as a precursor for further chemical modifications. The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain biological targets, indicating their relevance in drug discovery and development (N. Z. Alzoman et al., 2015).

Scientific Research Applications

Structural Characterization and Inhibitory Potential

6-Phenyl-2-sulfanylpyridine-3-carbonitrile derivatives are explored for their structural characteristics and potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis showed these compounds adopt an L-shaped conformation, and molecular docking simulations assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, indicating their potential in chemotherapeutic applications (Al-Wahaibi et al., 2021).

Synthesis and Pharmaceutical Applications

The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been developed, highlighting their significance in pharmaceutical, biological, and medicinal fields. These compounds are considered a 'privileged scaffold' due to their potential therapeutic applications (Grigor’ev et al., 2015).

Spectroscopic Analysis and Chemotherapeutic Potential

A spectroscopic investigation of a similar derivative, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques. Molecular docking results suggest that these compounds could exhibit inhibitory activity against GPb and may act as potential anti-diabetic compounds, highlighting their potential in chemotherapeutic applications (Alzoman et al., 2015).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 6-Phenyl-2-sulfanylpyridine-3-carbonitrile can be found on the product link .

properties

IUPAC Name

6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUANYPYIQLJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354889
Record name 6-phenyl-2-sulfanylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-sulfanylpyridine-3-carbonitrile

CAS RN

92126-72-2
Record name 6-phenyl-2-sulfanylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Ghoneim, WAA Arafa - Journal of Saudi Chemical Society, 2020 - Elsevier
A new class of thioglycosides comprising a diazenyl pyridine moiety was assembled from the regioselective reaction of the acetylated α-glycopyranosyl bromide with hitherto unreported …
Number of citations: 6 www.sciencedirect.com
I D'Agostino, I Giacchello, G Nannetti… - European Journal of …, 2018 - Elsevier
The limited treatment options against influenza virus along with the growing public health concerns regarding the continuous emergence of drug-resistant viruses make essential the …
Number of citations: 22 www.sciencedirect.com

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